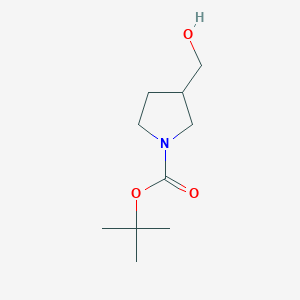

1-Boc-3-(hydroxymethyl)pyrrolidine

説明

The exact mass of the compound Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIGXXRMJFUUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412261 | |

| Record name | tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114214-69-6 | |

| Record name | tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Boc-3-(hydroxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Boc-3-(hydroxymethyl)pyrrolidine, also known as tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, is a versatile heterocyclic building block widely employed in organic synthesis and medicinal chemistry.[1][2][3] Its structure incorporates a pyrrolidine ring, a Boc-protecting group, and a primary alcohol, making it a valuable intermediate for creating complex molecular architectures.[1] The Boc (tert-butoxycarbonyl) group provides stability and allows for controlled reactivity, while the hydroxymethyl group serves as a key handle for further functionalization.[1][2][3] This compound is frequently utilized in the synthesis of pyrrolidine derivatives for the development of novel pharmaceuticals, particularly those targeting neurological disorders.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound have been compiled from various sources and are summarized below.

| Property | Value | Source(s) |

| CAS Number | 114214-69-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][3][5] |

| Molecular Weight | 201.26 g/mol | [1][2][3][5][6] |

| Appearance | Colorless oil | [1][2][3] |

| Purity | Typically ≥97% or ≥98% (by HPLC) | [1][4][7] |

| Solubility | DMSO: 100 mg/mL (496.85 mM) | [8] |

| Boiling Point | Data not readily available | |

| Melting Point | Not applicable (liquid at room temp.) | |

| Density | Data not readily available | |

| Storage Conditions | Store at 0 to 8 °C | [1][2][3][9] |

Representative Experimental Protocols

While specific experimental data for properties like boiling point and density are not publicly available, the following section outlines the standard methodologies that would be used to determine the key physical characteristics of a compound like this compound.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds, as cited by suppliers for this material.[1][4]

-

Objective: To separate the main compound from any impurities and quantify its percentage purity.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.

-

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the oil and dissolving it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of two solvents, such as water (Solvent A) and acetonitrile (Solvent B), often with a small amount of an additive like 0.1% formic acid to improve peak shape.

-

Flow Rate: A constant flow rate, typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the Boc-group absorbs (e.g., ~210-220 nm), as the rest of the molecule lacks a strong chromophore.

-

-

Analysis: The prepared sample is injected into the HPLC system. The resulting chromatogram shows peaks corresponding to the main compound and any impurities. The area of each peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Determination of Solubility

The solubility of the compound in various solvents is a critical parameter for its use in synthesis and biological assays.

-

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at a given temperature.

-

Methodology (Thermodynamic Solubility):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., DMSO, water, ethanol) in a vial.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to remove any undissolved solute.

-

Quantification: The concentration of the compound in the clear supernatant/filtrate is accurately measured using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy (if a suitable chromophore exists), or quantitative NMR. The measured concentration represents the solubility of the compound in that solvent. For DMSO, a high solubility of 100 mg/mL has been reported.[8]

-

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the logical connections between the molecule's structure and its properties, as well as a typical workflow for its physical characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. iticmedchem.com [iticmedchem.com]

- 5. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine - CAS:199174-24-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. biocompare.com [biocompare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 138108-72-2|(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

1-Boc-3-(hydroxymethyl)pyrrolidine CAS number and structure

An In-depth Technical Guide to 1-Boc-3-(hydroxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, is a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring with a strategically placed hydroxymethyl group and a Boc-protecting group, allows for selective functionalization and the creation of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, particularly in the development of novel therapeutics.

Core Chemical Identity and Properties

This compound is primarily available as a racemic mixture and as individual enantiomers, each with distinct CAS numbers. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it an ideal intermediate for multi-step syntheses.[1] The presence of the primary alcohol offers a reactive site for further modifications, such as oxidation, esterification, or etherification.[3]

Chemical Structure

The molecular structure consists of a five-membered pyrrolidine ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxymethyl (-CH₂OH) group is attached to the carbon at the 3-position.

Physicochemical and Identification Data

The properties of the racemic compound and its common enantiomers are summarized below for easy comparison.

| Property | Racemic | (S)-Enantiomer | (R)-Enantiomer | Reference(s) |

| CAS Number | 114214-69-6 | 199174-24-8 | 138108-72-2 | [1][4][5] |

| Synonyms | tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | (S)-1-Boc-3-(hydroxymethyl)pyrrolidine | (R)-1-Boc-3-pyrrolidinemethanol | [1][4][5] |

| Appearance | Colorless oil | Data not consistently available | Data not consistently available | [1] |

| Purity | ≥ 98% (HPLC) | ≥ 97% | Data not consistently available | [1][6] |

| Storage Conditions | 0 - 8 °C | Room Temperature, Sealed in dry | Data not consistently available | [1][4] |

| MDL Number | MFCD02179040 | MFCD03094726 | Data not consistently available | [1][7] |

| PubChem ID | 5237175 | 11216348 | Data not consistently available | [1][7] |

Synthesis and Experimental Protocols

The most common synthesis route involves the N-protection of 3-hydroxymethylpyrrolidine. This method is efficient and yields a high-purity product.[3] An alternative pathway begins with epichlorohydrin, which undergoes reduction and cyclization reactions.[8]

General Synthesis Workflow

The diagram below illustrates a typical synthetic pathway for preparing this compound from its unprotected precursor.

Detailed Experimental Protocol: Boc Protection of 3-Hydroxymethylpyrrolidine

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

-

3-Hydroxymethylpyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware for extraction and filtration.

Procedure:

-

Dissolution: Dissolve 3-hydroxymethylpyrrolidine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add the base (e.g., Triethylamine, 1.1 eq) to the solution.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the reaction mixture via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the resulting oil via column chromatography on silica gel to yield the final product, this compound.[3]

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] this compound serves as a key building block for synthesizing a wide range of biologically active molecules due to its favorable properties and dual reactivity.[2][10]

Role as a Versatile Intermediate

The compound's Boc-protected amine and free hydroxyl group allow for sequential or orthogonal chemical modifications. This makes it an invaluable starting material for creating complex molecules with precise stereochemistry.[11] Its applications span multiple therapeutic areas.

-

Neurological Disorders: It is crucial for synthesizing pyrrolidine derivatives that target neurological pathways, including nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer's disease and schizophrenia.[1][11]

-

Metabolic Diseases: It is a key intermediate in the synthesis of SR9009, a REV-ERB nuclear receptor agonist with potential applications in treating metabolic and sleep disorders.[3]

-

Oncology: The compound is used to synthesize inhibitors of Fibroblast Growth Factor Receptors (FGFR1/2/3/4), which are targets in cancer therapy.[12]

-

Peptide Chemistry: It is employed in peptide synthesis where the Boc group serves to protect the amine during coupling reactions.[1]

The diagram below illustrates the logical flow of using this intermediate in a drug discovery pipeline.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern pharmaceutical research. Its structural features provide chemists with a reliable and versatile platform for the synthesis of novel, biologically active compounds. The availability of high-purity starting materials like this is essential for streamlining the drug discovery process, from initial lab-scale synthesis to the development of clinical candidates.[] As research into complex diseases evolves, the importance of such foundational building blocks in creating next-generation therapeutics will continue to grow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine - CAS:199174-24-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 138108-72-2|(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. biocompare.com [biocompare.com]

- 7. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105924379A - Preparation method of 1-BOC-3-hydroxymethyl pyrrolidine - Google Patents [patents.google.com]

- 9. bldpharm.com [bldpharm.com]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. medchemexpress.com [medchemexpress.com]

Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a key building block in the development of novel therapeutics. This document is intended to serve as a detailed resource for researchers and professionals engaged in pharmaceutical development and organic synthesis.

Spectroscopic Data

The structural integrity and purity of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate are paramount for its application in drug discovery. The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.87 – 3.78 | m | - | 1H | -CH- |

| 3.73 – 3.63 | m | - | 2H | -CH₂-O |

| 3.40 – 3.26 | m | - | 2H | -N-CH₂- |

| 1.99 – 1.73 | m | - | 4H | -CH₂-CH₂- |

| 1.67 – 1.48 | m | - | 3H | Pyrrolidine-H |

| 1.46 | s | - | 9H | -C(CH₃)₃ |

| 1.45 – 1.32 | m | - | 1H | Pyrrolidine-H |

Note: Data corresponds to a closely related isomer, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, and may serve as a reference.[1]

Table 2: ¹³C NMR Spectroscopic Data for tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O (carbamate) |

| 79.3 | -C(CH₃)₃ |

| 62.8 | -CH₂-OH |

| 56.9 | -N-CH- |

| 46.4 | -N-CH₂- |

| 31.0 | Pyrrolidine-CH₂ |

| 30.6 | Pyrrolidine-CH₂ |

| 29.3 | Pyrrolidine-CH |

| 28.7 | -C(CH₃)₃ |

| 23.6 | Pyrrolidine-CH₂ |

Note: Data corresponds to a closely related isomer, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, and may serve as a reference.[1]

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data for tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

| Wavenumber (cm⁻¹) | Assignment |

| 3428 | O-H stretch (alcohol) |

| 2971, 2872 | C-H stretch (alkane) |

| 1692 | C=O stretch (carbamate) |

| 1478, 1457 | C-H bend (alkane) |

| 1397, 1366 | C-H bend (tert-butyl) |

| 1169 | C-O stretch (carbamate) |

| 1109 | C-O stretch (alcohol) |

Note: Data corresponds to a closely related isomer, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, and may serve as a reference.[1]

Mass Spectrometry

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 224.1257 | Not explicitly found |

Note: The exact mass for the sodium adduct ([C₁₀H₁₉NO₃+Na]⁺) is calculated to be 224.1257. While a direct experimental value for the target molecule was not found in the search, this serves as a theoretical value for experimental comparison.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of key pharmaceutical intermediates.

Synthesis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

A common synthetic route involves the protection of the pyrrolidine nitrogen followed by purification.

Procedure:

-

To a solution of the starting pyrrolidine derivative in a suitable solvent such as tetrahydrofuran (THF) at 0 °C, add di-tert-butyl dicarbonate.

-

Stir the resulting mixture for several hours at room temperature.

-

Following the reaction, the organic material is extracted with an appropriate solvent like ethyl acetate.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The final product is purified by silica gel column chromatography.[2]

References

In-Depth Technical Guide: Solubility and Stability of 1-Boc-3-(hydroxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-(hydroxymethyl)pyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common motif in a wide array of biologically active compounds, and the presence of a protected amine and a primary alcohol allows for sequential and site-selective modifications. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a key starting material in the development of new chemical entities. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, along with standardized experimental protocols for their determination.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | PubChem |

| CAS Number | 114214-69-6 | Chem-Impex[1] |

| Molecular Formula | C₁₀H₁₉NO₃ | Chem-Impex[1] |

| Molecular Weight | 201.26 g/mol | Chem-Impex[1] |

| Appearance | Colorless oil | Chem-Impex[1] |

Solubility Profile

Quantitative public data on the solubility of this compound in a wide range of solvents is limited. The following table summarizes the available information and provides expected solubility based on the compound's structure and general principles for similar molecules.

| Solvent | Quantitative Solubility | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (496.85 mM)[2] | - | Requires sonication for dissolution. The hygroscopic nature of DMSO can impact solubility.[2] |

| Methanol | Not available | High | The presence of the hydroxyl group and the polarity of methanol suggest good solubility. A similar fluorinated analog is soluble in methanol. |

| Ethanol | Not available | High | Similar to methanol, ethanol is a polar protic solvent and is expected to be a good solvent for this compound. |

| Dichloromethane (DCM) | Not available | High | As a common solvent for organic synthesis, it is expected to readily dissolve this compound. |

| Water | Not available | Moderate to Low | The Boc group and the carbon backbone decrease aqueous solubility, though the hydroxyl group may provide some limited solubility. |

| Aqueous Buffers | Not available | pH-dependent | The pyrrolidine nitrogen is protected by the Boc group, which is stable to a wide pH range at room temperature. Therefore, significant changes in solubility with pH are not expected, unlike for free amines. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, dichloromethane)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached. Visually confirm the presence of undissolved solid.

-

Allow the vials to stand to let the solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

Figure 1: General workflow for determining the solubility of a compound.

Stability Profile

The stability of this compound is influenced by the chemical properties of its functional groups: the Boc-protected amine and the primary alcohol.

pH Stability:

-

Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under strong acidic conditions, leading to its removal and the formation of the free pyrrolidine.[3] This deprotection is typically carried out using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions.[3] Therefore, the compound is expected to be stable at neutral and alkaline pH.

Thermal Stability:

-

The compound is a colorless oil at room temperature and recommended storage is typically at 0-8°C, suggesting that it may be susceptible to degradation over extended periods at higher temperatures.[1][4]

-

For solutions in DMSO, storage at -20°C to -80°C is recommended for long-term stability.[2]

-

High temperatures can lead to the thermal deprotection of the Boc group.

Photostability:

Potential Degradation Pathways

The primary degradation pathway for this compound under stress conditions is likely the cleavage of the Boc group.

Figure 2: Primary degradation pathway of this compound.

Experimental Protocol for Forced Degradation Studies

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water

-

Vials and a temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in water, 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂.

-

Acid and Base Hydrolysis: Store the acidic and basic solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Store the hydrogen peroxide solution at room temperature for a defined period.

-

Thermal Degradation: Store a solid sample and a solution of the compound in a suitable solvent at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose a solid sample and a solution of the compound to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating HPLC-PDA method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Conclusion

This compound is a versatile synthetic intermediate with favorable solubility in common organic solvents. Its stability is primarily dictated by the lability of the Boc protecting group to acidic conditions and high temperatures. While specific quantitative data is sparse, the provided protocols offer a robust framework for determining its solubility and stability profiles for specific applications in drug discovery and development. Researchers should be mindful of the potential for degradation under acidic and high-temperature conditions during synthesis, purification, and storage.

References

The Pivotal Role of 1-Boc-3-(hydroxymethyl)pyrrolidine in Chiral Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure and biologically active molecules is a cornerstone of modern drug discovery. Within the vast arsenal of chiral building blocks, 1-Boc-3-(hydroxymethyl)pyrrolidine has emerged as a particularly valuable and versatile scaffold. Its inherent chirality, coupled with the presence of two distinct and readily modifiable functional groups—a Boc-protected amine and a primary alcohol—provides a powerful platform for the stereoselective synthesis of a diverse range of complex pharmaceutical agents. This technical guide delves into the profound importance of this building block, offering insights into its application, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

The Strategic Advantage of a Chiral Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in the structures of numerous approved drugs and clinical candidates.[1] Its non-planar, five-membered ring structure allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[2] The introduction of a stereocenter, as in this compound, further refines this interaction, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers several advantages. It enhances the stability of the molecule and allows for a wide range of chemical transformations to be performed on the hydroxymethyl group without affecting the secondary amine.[3] Subsequently, the Boc group can be cleanly removed under acidic conditions, revealing the amine for further functionalization. This orthogonal reactivity is a key feature that medicinal chemists exploit to build molecular complexity in a controlled and predictable manner.

Applications in Drug Development

The utility of this compound spans multiple therapeutic areas, with notable applications in the development of ligands for nicotinic acetylcholine receptors (nAChRs) and inhibitors of fibroblast growth factor receptors (FGFRs).

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in various physiological processes in the central and peripheral nervous systems.[4] Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of selective nAChR modulators is a major focus of pharmaceutical research.

The chiral pyrrolidine core of this compound has proven to be an excellent starting point for the synthesis of potent and selective nAChR ligands. The stereochemistry at the 3-position of the pyrrolidine ring is often critical for achieving high affinity and selectivity for specific nAChR subtypes.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The fibroblast growth factor receptor (FGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, migration, and survival.[5] Aberrant activation of this pathway is a known driver in various cancers, making FGFRs attractive targets for oncology drug development. Small molecule inhibitors that target the ATP-binding site of FGFR kinases have shown significant promise in clinical trials. The unique three-dimensional structure of the pyrrolidine ring allows for the precise positioning of pharmacophoric elements necessary for potent and selective inhibition of FGFRs.

Quantitative Data Presentation

The following tables summarize key quantitative data for representative compounds synthesized using chiral pyrrolidine building blocks, including this compound derivatives.

Table 1: Synthesis and Biological Activity of Nicotinic Acetylcholine Receptor (nAChR) Ligands

| Compound/Intermediate | Synthetic Step | Yield (%) | Enantiomeric Excess (ee %) | Target | Biological Activity (Kᵢ / IC₅₀ / EC₅₀) | Reference |

| (-)-Tylophorine Intermediate (12) | Pd-catalyzed carboamination | 69 | 88 | - | - | [6] |

| (R)-Irnidine | Wolf-Kischner reduction | 88 | >99 | DNA | - | [7] |

| (R)-Bgugaine | Wolf-Kischner reduction | 68 | >99 | Antibacterial | - | [7] |

| ABT-594 | - | - | - | α4β2 nAChR | Kᵢ = 37 pM | [8] |

| Compound 20 | - | - | - | α4β2 nAChR | Kᵢ = 0.031 µM | [9] |

| Compound 21 | - | - | - | α4β2 nAChR | Kᵢ = 0.113 µM | [9] |

| Compound 21 | - | - | - | h-DAT | Kᵢ = 0.075 µM | [9] |

| Aristoquinoline Derivative (4) | - | - | - | rα3β4 nAChR | IC₅₀ = 1.6 µM | [10] |

| Aristoquinoline Derivative (16) | - | - | - | rα3β4 nAChR | IC₅₀ = 0.4 µM | [10] |

| Aristoquinoline Derivative (20) | - | - | - | rα3β4 nAChR | IC₅₀ = 0.07 µM | [10] |

Table 2: Synthesis and Biological Activity of FGFR Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

| Acenaphtho[1,2-b]pyrrole Derivative (2) | FGFR1 | 19 | [11] |

| Acenaphtho[1,2-b]pyrrole Derivative (3) | FGFR1 | 25 | [11] |

| Piperazinyl–Difluoro-indene Derivative ((S)-23) | FGFR1 | 6.4 | |

| Piperazinyl–Difluoro-indene Derivative ((S)-23) | FGFR2 | 10.4 |

Experimental Protocols

Detailed methodologies for key transformations involving this compound and its derivatives are provided below. These protocols are representative examples drawn from the literature.

Protocol 1: Mesylation of (S)-1-Boc-3-(hydroxymethyl)pyrrolidine

This procedure describes the activation of the hydroxyl group, a common first step for subsequent nucleophilic displacement reactions.

Materials:

-

(S)-1-Boc-3-(hydroxymethyl)pyrrolidine

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which can often be used in the next step without further purification.

Protocol 2: Azide Displacement of the Mesylate

This protocol illustrates the introduction of a nitrogen-containing functional group, a key step in the synthesis of many bioactive molecules.

Materials:

-

(S)-1-Boc-3-(mesyloxymethyl)pyrrolidine (from Protocol 1)

-

Dimethylformamide (DMF), anhydrous

-

Sodium azide (NaN₃)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the crude mesylate (1.0 eq) from Protocol 1 in anhydrous DMF under an inert atmosphere.

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic layer several times with water to remove DMF, followed by a final wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (S)-1-Boc-3-(azidomethyl)pyrrolidine.

Protocol 3: Boc-Deprotection

This final step unmasks the pyrrolidine nitrogen, allowing for further derivatization or for the final compound to interact with its biological target.

Materials:

-

Boc-protected pyrrolidine derivative

-

Dichloromethane (DCM) or Methanol (MeOH)

-

4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Diethyl ether (for precipitation)

Procedure using HCl in Dioxane:

-

Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in a minimal amount of DCM or MeOH.

-

Add 4 M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC. The product hydrochloride salt may precipitate from the solution.

-

If precipitation occurs, collect the solid by filtration and wash with cold diethyl ether.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

Procedure using Trifluoroacetic Acid:

-

Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in DCM.

-

Add trifluoroacetic acid (10-20 eq) to the solution at room temperature.

-

Stir the reaction for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA. The product is obtained as the TFA salt.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.

Caption: General Experimental Workflow for Drug Synthesis.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry and orthogonal protecting group strategy provide a reliable and efficient route to a multitude of complex and biologically active molecules. The examples provided herein, targeting critical pathways in neurological disorders and cancer, underscore the broad applicability and immense value of this chiral scaffold. For researchers and scientists in the pharmaceutical industry, a deep understanding of the chemistry and applications of such building blocks is indispensable for the successful design and development of the next generation of innovative medicines.

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7981906B2 - (2S,3R)-N-(2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl-benzofuran-2-carboxamide, novel salt forms, and methods of use thereof - Google Patents [patents.google.com]

- 6. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a vast number of natural products and FDA-approved drugs underscores its profound biological significance. The unique structural and physicochemical properties of the pyrrolidine motif provide medicinal chemists with a versatile and powerful tool to modulate biological activity, enhance pharmacokinetic profiles, and explore three-dimensional chemical space. This technical guide provides a comprehensive overview of the pyrrolidine scaffold, detailing its biological activities with quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways.

Core Physicochemical and Structural Advantages

The widespread success of the pyrrolidine scaffold in drug design is not a matter of chance; it is rooted in a combination of inherent properties that make it highly attractive for interacting with biological targets.[1][2] Unlike flat, aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional geometry.[3] This non-planar structure, which undergoes a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of the binding pockets of target proteins, often leading to enhanced potency and selectivity.[3]

Furthermore, the presence of one or more chiral centers in the pyrrolidine ring introduces stereochemical diversity, a critical aspect in modern drug design. Different stereoisomers of a molecule can exhibit vastly different biological activities and safety profiles. The pyrrolidine scaffold provides a robust framework for introducing and controlling stereochemistry, enabling the fine-tuning of a drug candidate's pharmacological properties.[3]

Prevalence in FDA-Approved Pharmaceuticals

The versatility of the pyrrolidine scaffold is clearly demonstrated by its presence in a wide array of FDA-approved drugs across various therapeutic areas. These include treatments for epilepsy, hypertension, viral infections, and cancer. The following table summarizes a selection of these drugs, highlighting the diverse applications of this remarkable scaffold.

| Brand Name | Generic Name | Therapeutic Area | Mechanism of Action |

| Keppra®, Briviact® | Levetiracetam, Brivaracetam | Anticonvulsant | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[4][5] |

| Capoten® | Captopril | Antihypertensive | Inhibits angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure.[6] |

| Victrelis® | Boceprevir | Antiviral (Hepatitis C) | Inhibits the HCV NS3/4A serine protease, an enzyme essential for viral replication.[7][8] |

| Mavyret® | Glecaprevir | Antiviral (Hepatitis C) | A pibrentasvir combination that inhibits the HCV NS3/4A protease, crucial for viral replication.[6][7] |

| Zepatier® | Grazoprevir | Antiviral (Hepatitis C) | An elbasvir combination that inhibits the HCV NS3/4A protease, preventing viral maturation.[7] |

Diverse Biological Activities of Pyrrolidine Derivatives

Research into pyrrolidine-containing compounds has revealed a broad spectrum of pharmacological activities. The ability to functionalize the scaffold at various positions allows for the precise tuning of activity against a multitude of biological targets.

Anticancer Activity

Pyrrolidine derivatives have shown significant promise as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression, such as the NF-κB pathway.

| Compound Class/Name | Target/Cell Line | Activity (IC₅₀) | Reference(s) |

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 (Breast Cancer) | 3.53 - 6.00 µM | [9] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | MCF-7, HeLa | 17 - 19 µM | [10] |

| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa (Cervical Cancer) | 0.32 - 1.80 µM | [11] |

| Pyrrolidine-containing CXCR4 antagonist | CXCR4 Receptor | 79 nM | [12] |

Antiviral Activity

The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting viral proteases. By inhibiting these essential enzymes, pyrrolidine-containing molecules can effectively halt viral replication.

| Compound Class/Name | Target | Activity (IC₅₀/EC₅₀) | Reference(s) |

| Pyrrolidine-derived HIV-1 Protease Inhibitor | HIV-1 Protease | 0.32 nM (IC₅₀) | [1] |

| N-substituted pyrroles (NB-2, NB-64) | HIV-1 Replication (MT-2 cells) | 1 - 2 µM (EC₅₀) | |

| Pyrrolidinobenzoic Acid Derivatives | Influenza Neuraminidase | Varies | |

| Pyrrolidine-indole derivatives (NBD-14204) | HIV-1 gp120 | 0.24 - 0.9 µM (IC₅₀) | [5] |

Antidiabetic Activity

A significant class of oral antidiabetic drugs, the dipeptidyl peptidase-4 (DPP-IV) inhibitors, prominently features the pyrrolidine scaffold. By inhibiting DPP-IV, these drugs increase the levels of incretin hormones, which in turn enhance insulin secretion and suppress glucagon release.

| Compound Class/Name | Target | Activity (IC₅₀) | Reference(s) |

| Pyrrolidine Sulfonamide Derivatives | DPP-IV | 11.32 µM | |

| Rhodanine-substituted spirooxindole pyrrolidines | α-amylase | 1.57 - 1.67 µg/mL |

Anti-inflammatory Activity

Pyrrolidine derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

| Compound Class/Name | Target | Activity (IC₅₀) | Reference(s) |

| Pyrrolizine Carboxamides | COX-2 | 0.85 - 3.44 µM | [10] |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-2 | Similar to Meloxicam |

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is present in several drugs that act on the central nervous system. Its structural features allow for interaction with various receptors and enzymes involved in neurotransmission.

| Compound Class/Name | Target | Activity (Kᵢ) | Reference(s) |

| 1H-Pyrrolo[3,2-c]quinoline derivatives | 5-HT₆ Receptor | 1.2 - 3.8 nM | |

| 5-phenyl-pyrrole-3-carboxamide derivatives | Dopamine D₂-like Receptor | Low µM range |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrrolidine compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

DPP-IV Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase-IV (DPP-IV).

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl)

-

96-well black plates

-

Fluorescence microplate reader

Protocol:

-

In a 96-well black plate, add the assay buffer, the pyrrolidine compound at various concentrations, and the DPP-IV enzyme.

-

Incubate the plate for a short period to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the DPP-IV substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

-

Calculate the percentage of inhibition relative to the enzyme activity without the inhibitor and determine the IC₅₀ value.

NF-κB Reporter Assay (Luciferase-based)

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

-

Cell culture medium and reagents

-

Inducer of NF-κB activation (e.g., TNF-α)

-

Luciferase assay reagent

-

96-well white plates

-

Luminometer

Protocol:

-

Seed the reporter cells in a 96-well white plate and allow them to attach.

-

Pre-treat the cells with various concentrations of the pyrrolidine compound for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) and incubate for several hours.

-

Lyse the cells and add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Determine the effect of the compound on NF-κB activation by comparing the luminescence signal in treated versus untreated stimulated cells.

Neuraminidase Inhibition Assay (Chemiluminescent)

This assay determines the ability of a compound to inhibit the activity of influenza neuraminidase.

Materials:

-

Recombinant neuraminidase enzyme

-

Chemiluminescent neuraminidase substrate

-

Assay buffer

-

96-well white plates

-

Luminometer

Protocol:

-

In a 96-well white plate, add the assay buffer and the pyrrolidine compound at various concentrations.

-

Add the neuraminidase enzyme to the wells and incubate to allow for inhibitor binding.

-

Add the chemiluminescent substrate to initiate the reaction.

-

Incubate the plate at room temperature for a defined period.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and the IC₅₀ value.

COX-2 Inhibition Assay (Fluorometric)

This assay screens for inhibitors of cyclooxygenase-2 (COX-2) activity.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

Arachidonic Acid (substrate)

-

96-well white opaque plates

-

Fluorescence microplate reader

Protocol:

-

Prepare a reaction mix containing COX Assay Buffer and COX Probe.

-

In a 96-well plate, add the reaction mix, the pyrrolidine compound at various concentrations, and the COX-2 enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Measure the fluorescence in a kinetic mode at Ex/Em = 535/587 nm.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: DPP-IV Inhibition Signaling Pathway.

References

- 1. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. N-Substituted Pyrrole Derivatives as Novel Human Immunodeficiency Virus Type 1 Entry Inhibitors That Interfere with the gp41 Six-Helix Bundle Formation and Block Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medium.com [medium.com]

The Strategic Role of N-Boc Protected Heterocycles in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The reversible protection of nitrogen atoms within heterocyclic scaffolds is a cornerstone of modern organic synthesis, particularly in the realm of medicinal chemistry and drug development. Among the arsenal of nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, mild cleavage conditions, and broad compatibility with a diverse range of functional groups. This technical guide provides a comprehensive overview of N-Boc protected heterocyclic compounds, detailing their synthesis, deprotection, and critical applications, with a focus on empowering researchers to leverage these versatile intermediates in the design and synthesis of novel therapeutic agents.

Core Concepts: The N-Boc Protecting Group

The N-Boc group is widely employed to temporarily mask the reactivity of primary and secondary amines within heterocyclic systems.[1][2] Its steric bulk and electronic properties render the protected nitrogen significantly less nucleophilic and basic, preventing unwanted side reactions during subsequent synthetic transformations. The stability of the N-Boc group under a wide array of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, makes it an invaluable tool in multistep syntheses.[3][4]

The true utility of the Boc group lies in its facile removal under mild acidic conditions, typically using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM), which regenerates the free amine for further functionalization.[3][5][6] This orthogonality with other protecting groups is a key strategic advantage in complex total synthesis and the construction of intricate molecular architectures.[2]

Synthesis of N-Boc Protected Heterocycles

The most common and efficient method for the introduction of the N-Boc group onto a heterocyclic amine involves the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This transformation is often facilitated by a base to deprotonate the amine, thereby increasing its nucleophilicity, or to neutralize the acidic proton of the amine.[1][7] However, the reaction can also be performed under aqueous or catalyst-free conditions.[3]

A general workflow for the N-Boc protection of a heterocyclic amine is depicted below:

Quantitative Data on N-Boc Protection Reactions

The efficiency of N-Boc protection can vary depending on the substrate, solvent, and catalyst used. The following table summarizes representative data for the N-Boc protection of various amines, highlighting the versatility of this reaction.

| Amine Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |

| Structurally Diverse Amines | Boc₂O | Water-acetone | 8-12 min | Good to Excellent | [3] |

| Aryl and Aliphatic Amines | Boc₂O / I₂ (10 mol%) | Solvent-free | 30-140 min | Excellent | [8] |

| Various Amines | Boc₂O / Indion 190 resin | - | Short | High | [4] |

| Aniline | Boc₂O | Various catalysts | - | Varied | [4] |

Experimental Protocol: General Procedure for N-Boc Protection of a Heterocyclic Amine

This protocol describes a general procedure for the N-Boc protection of a primary or secondary amine within a heterocycle on a 1 mmol scale using Boc anhydride.[1][3]

Materials:

-

Heterocyclic amine (1 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water-acetone mixture)

-

Base (optional, e.g., Triethylamine (TEA), Sodium bicarbonate)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate or other suitable extraction solvent

-

1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine for washing

Procedure:

-

Dissolve the heterocyclic amine (1 mmol) in the chosen solvent in a round-bottom flask.

-

If using a base, add it to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) to the stirred solution. The addition can be done in one portion.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected heterocycle.

-

If necessary, purify the crude product by column chromatography on silica gel.

Deprotection of N-Boc Protected Heterocycles

The removal of the N-Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[2][9]

A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) in dichloromethane (DCM) being one of the most common.[5][6][10] Other reagents include hydrochloric acid in ethyl acetate or dioxane, and Lewis acids.[11][12] For substrates sensitive to strong acids, milder methods have been developed, such as using oxalyl chloride in methanol or thermolytic deprotection.[9][12][13]

Experimental Protocol: General Procedure for N-Boc Deprotection using TFA

This protocol outlines a standard procedure for the removal of an N-Boc group from a heterocyclic compound using trifluoroacetic acid.[9][14]

Materials:

-

N-Boc protected heterocycle

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the N-Boc protected heterocycle in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath. A typical concentration is 0.1-0.5 M.[9]

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can range from 20% to 50% (v/v) of the total solution volume.[9][14]

-

Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Neutralize the residue by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected heterocyclic amine.

-

For isolation of the TFA salt, after the initial concentration, the residue can be precipitated by adding a non-polar solvent like diethyl ether.[9]

Applications in Drug Discovery and Development

N-Boc protected heterocycles are indispensable building blocks in the synthesis of a vast array of pharmaceuticals.[15] The piperidine and pyrrolidine rings, in particular, are privileged structures found in numerous biologically active compounds.[16][17] The ability to selectively protect and deprotect the nitrogen atom allows for the precise and controlled elaboration of these scaffolds to generate libraries of potential drug candidates.

N-Boc Protected Piperidines

The piperidine moiety is a common feature in many drugs.[17] N-Boc-4-piperidone, for example, is a versatile intermediate used in the synthesis of compounds such as fentanyl.[18][19][20] Reductive amination of N-Boc-4-piperidone is a key step in creating diverse 4-substituted piperidine derivatives.[20][21]

N-Boc Protected Pyrrolidines

The pyrrolidine ring is another prevalent scaffold in medicinal chemistry, often contributing to the stereochemistry and biological activity of drug molecules.[16][22] N-Boc-pyrrolidine and its derivatives are crucial intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and antiviral drugs.[23][24] The protection of the pyrrolidine nitrogen with a Boc group enables regioselective functionalization at other positions of the ring.

The logical workflow for utilizing an N-Boc protected heterocycle in a drug discovery program often involves a sequence of protection, modification, and deprotection steps.

Conclusion

N-Boc protected heterocyclic compounds are more than just synthetic intermediates; they are strategic tools that provide chemists with the flexibility and control required to construct complex and novel molecular entities. A thorough understanding of their synthesis, deprotection, and reactivity is paramount for any researcher involved in the design and development of new pharmaceuticals. The methodologies and data presented in this guide offer a solid foundation for the effective utilization of these powerful building blocks in the ongoing quest for innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. mcours.net [mcours.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. img01.pharmablock.com [img01.pharmablock.com]

- 23. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. N-Boc-pyrrolidine 97% | 86953-79-9 [sigmaaldrich.com]

Methodological & Application

Application of 1-Boc-3-(hydroxymethyl)pyrrolidine in the Synthesis of Neurological Disorder Drugs

Introduction: The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS). 1-Boc-3-(hydroxymethyl)pyrrolidine, a commercially available and versatile building block, serves as a crucial starting material for the stereoselective synthesis of a variety of bioactive molecules, including potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) and dopamine receptor modulators. Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of several neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, making nNOS a key therapeutic target. Similarly, dopamine receptors play a critical role in motor control, cognition, and emotion, and their modulation is a cornerstone of treatment for conditions like Parkinson's disease and schizophrenia.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent and selective nNOS inhibitor. It also outlines the relevant signaling pathways and presents key quantitative data for the synthesized compounds.

I. Synthesis of a Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

A key strategy in the synthesis of pyrrolidine-based nNOS inhibitors involves the conversion of the hydroxymethyl group of this compound into a suitable leaving group, such as a tosylate. This allows for subsequent nucleophilic substitution with a substituted aminopyridine moiety, a key pharmacophore for nNOS inhibition. The following protocols detail the synthesis of a representative nNOS inhibitor.

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

This protocol describes the tosylation of the primary alcohol of (R)-1-Boc-3-(hydroxymethyl)pyrrolidine.

-

Materials:

-

(R)-1-Boc-3-(hydroxymethyl)pyrrolidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve (R)-1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in dry dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (2.0 eq) to the solution.

-

Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure (R)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate.

-

Protocol 2: Synthesis of a Pyrrolidine-Based nNOS Inhibitor

This protocol details the nucleophilic substitution of the tosylate with a 2-aminopyridine derivative, followed by deprotection to yield the final inhibitor.

-

Materials:

-

(R)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

-

6-Amino-4-methyl-2-(pyrrolidin-1-yl)pyridine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 6-amino-4-methyl-2-(pyrrolidin-1-yl)pyridine (1.1 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Add a solution of (R)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate (1.0 eq) in DMF to the mixture.

-

Heat the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude intermediate by flash column chromatography.

-

For the deprotection step, dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the final product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final nNOS inhibitor.

-

Quantitative Data

The following table summarizes the typical yields for the synthetic steps and the biological activity of a representative nNOS inhibitor synthesized via this route.

| Step/Compound | Description | Yield (%) | nNOS Kᵢ (nM) | Selectivity (nNOS vs eNOS) | Selectivity (nNOS vs iNOS) |

| 1 | Tosylation of (R)-1-Boc-3-(hydroxymethyl)pyrrolidine | ~85-95% | - | - | - |

| 2 | Final nNOS Inhibitor | ~40-50% (over 2 steps) | 5.2 | >1000-fold | >200-fold |

II. Signaling Pathways

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

Neuronal NOS is a calcium/calmodulin-dependent enzyme that produces nitric oxide (NO) from L-arginine. In the central nervous system, NO acts as a neurotransmitter and is involved in various physiological processes, including synaptic plasticity, learning, and memory. However, excessive NO production is neurotoxic and contributes to neuronal damage in neurodegenerative diseases. Selective inhibitors of nNOS aim to reduce this excessive NO production without affecting the physiological functions of other NOS isoforms, such as endothelial NOS (eNOS), which is crucial for cardiovascular homeostasis.

Application Notes and Protocols for the Use of 1-Boc-3-(hydroxymethyl)pyrrolidine as a Bioactive Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-(hydroxymethyl)pyrrolidine is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the presence of a protected amine and a primary alcohol, provides a valuable platform for the synthesis of a diverse range of bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection under acidic conditions, enabling further functionalization of the nitrogen atom. The hydroxymethyl group serves as a handle for various chemical transformations, including oxidation, esterification, and etherification.

These application notes provide detailed protocols for the synthesis of two distinct classes of bioactive molecules derived from this compound: REV-ERB agonists and nicotinic acetylcholine receptor (nAChR) ligands. The quantitative data for their synthesis and biological activity are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

I. Synthesis and Biological Activity of REV-ERB Agonist SR9009

SR9009 is a synthetic REV-ERB agonist that has garnered significant attention for its potential in treating metabolic diseases and sleep disorders. It acts as a potent and specific ligand for REV-ERBα and REV-ERBβ, nuclear receptors that play a crucial role in regulating the circadian clock and metabolism. The synthesis of SR9009 can be achieved from this compound through a two-step sequence involving oxidation and reductive amination.

Quantitative Data for SR9009 Synthesis and Activity

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Biological Activity (IC50/EC50/Kd) |

| 1 | 1-Boc-3-formylpyrrolidine | This compound | Dess-Martin periodinane, DCM | ~90 | >95 | - |

| 2 | SR9009 | 1-Boc-3-formylpyrrolidine | (4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amine, NaBH(OAc)3, DCE | ~60-70 | >98 | REV-ERBα IC50: 670 nM, REV-ERBβ IC50: 800 nM, EC50: 710 nM, Kd: 800 nM[1] |

Experimental Protocols

Step 1: Oxidation of this compound to 1-Boc-3-formylpyrrolidine

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

-

Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 and a saturated aqueous solution of NaHCO3.

-

Stir vigorously for 30 minutes until the layers become clear.

-

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford 1-Boc-3-formylpyrrolidine as a colorless oil.

Step 2: Reductive Amination to Synthesize SR9009

-

To a solution of 1-Boc-3-formylpyrrolidine (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add (4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amine (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in one portion.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield SR9009.

Visualization of SR9009 Synthesis and Signaling Pathway

Caption: Synthetic workflow for SR9009.

Caption: REV-ERB signaling pathway.

II. Synthesis and Biological Activity of Nicotinic Acetylcholine Receptor (nAChR) Ligands

The pyrrolidine moiety is a key structural feature in many potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems, and their modulation has therapeutic potential for neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. The synthesis of pyrrolidinyl benzofuran and benzodioxane derivatives as nAChR ligands often utilizes N-Boc-pyrrolidine derivatives. The following protocols are adapted for the use of this compound as a starting point, which would require an initial conversion to a suitable pyrrolidine intermediate.

Quantitative Data for Pyrrolidinyl Benzofuran nAChR Ligands

| Compound | Structure | α4β2-nAChR Ki (µM)[2] | α3β4-nAChR Ki (µM)[2] | α4β2/α3β4 Selectivity[2] |

| 11 | 2-(N-methyl-2-pyrrolidinyl)benzofuran | 0.718 | 19.43 | 27 |